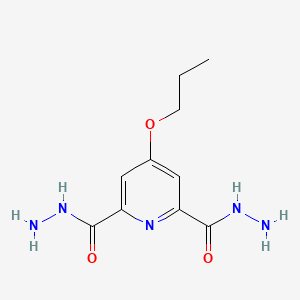
4-Propoxypyridine-2,6-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propoxypyridine-2,6-dicarbohydrazide is a chemical compound with the molecular formula C10H14N4O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxypyridine-2,6-dicarbohydrazide typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent, such as methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Propoxypyridine-2,6-dicarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
4-Propoxypyridine-2,6-dicarbohydrazide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Propoxypyridine-2,6-dicarbohydrazide involves its interaction with specific molecular targets and pathways. For example, in the case of its use as a fluorescent sensor, the compound binds to metal ions, leading to changes in its fluorescence properties. This interaction can be studied using techniques such as NMR titration and ESI-MS to determine the stoichiometry and binding constants of the complex .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,6-dicarbohydrazide: A closely related compound with similar chemical properties and applications.
Dimethyl pyridine-2,6-dicarboxylate: Another derivative of pyridine-2,6-dicarboxylic acid used in various chemical syntheses.
Uniqueness
4-Propoxypyridine-2,6-dicarbohydrazide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications, such as the development of selective sensors and the synthesis of complex organic molecules .
Propiedades
Número CAS |
17827-90-6 |
|---|---|
Fórmula molecular |
C10H15N5O3 |
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
4-propoxypyridine-2,6-dicarbohydrazide |
InChI |
InChI=1S/C10H15N5O3/c1-2-3-18-6-4-7(9(16)14-11)13-8(5-6)10(17)15-12/h4-5H,2-3,11-12H2,1H3,(H,14,16)(H,15,17) |
Clave InChI |
ZRBIUKALKHTPOE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=NC(=C1)C(=O)NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
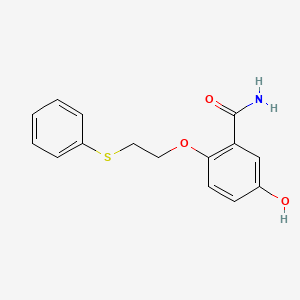
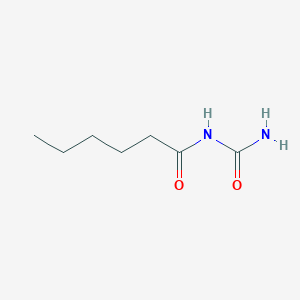

![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
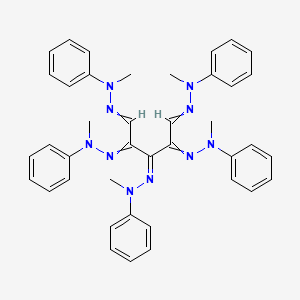

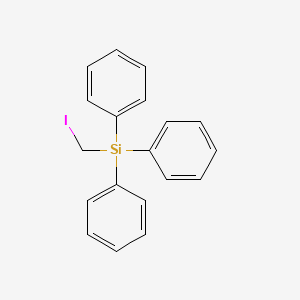
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
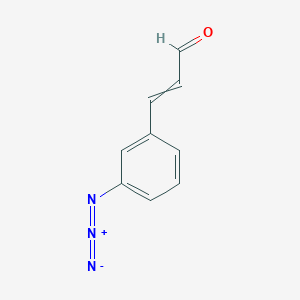
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
